molecular formula C10H6BrCl2N B13916949 7-Bromo-2,4-dichloro-8-methylquinoline

7-Bromo-2,4-dichloro-8-methylquinoline

Cat. No.: B13916949
M. Wt: 290.97 g/mol
InChI Key: MTULLMRRHOHQIW-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and solvent conditions to achieve selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-2,4-dichloro-8-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-chloro-4,8-dimethylquinoline
  • 7-Bromo-4-chloro-2,8-dimethylquinoline
  • 8-Bromo-2-methylquinoline
  • 4-Bromo-7-chloro-8-methylquinoline

Uniqueness

7-Bromo-2,4-dichloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Properties

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

7-bromo-2,4-dichloro-8-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-7(11)3-2-6-8(12)4-9(13)14-10(5)6/h2-4H,1H3

InChI Key

MTULLMRRHOHQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)Br

Origin of Product

United States

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